molecular formula C18H14N2O3S B5550486 2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B5550486
M. Wt: 338.4 g/mol
InChI Key: DXGSTIKPHULACD-GDNBJRDFSA-N
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Description

The compound "2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one" belongs to a class of organic molecules that combine elements of benzimidazole and thiazolo moieties. Compounds within this category are of significant interest due to their diverse chemical properties and potential for applications in material science, chemistry, and biochemistry.

Synthesis Analysis

The synthesis of related benzimidazole and thiazolo compounds often involves multi-step reactions, including condensation and cyclization processes. For example, a novel ionic liquid-mediated synthesis approach has been developed for quinolones and thiazolopyrimidinones, indicating the potential utility of similar methodologies for synthesizing the compound (Yadav et al., 2012).

properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-14-9-5-6-11(16(14)23-2)10-15-17(21)20-13-8-4-3-7-12(13)19-18(20)24-15/h3-10H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGSTIKPHULACD-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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